molecular formula C21H16BrN3O2 B11556660 4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11556660
M. Wt: 422.3 g/mol
InChI Key: CEYIHQNECVLLFA-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a bromine atom, a benzimidazole moiety, and phenolic hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactionsThe final step often involves the formation of the imine linkage under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of a bromine atom, a benzimidazole moiety, and phenolic hydroxyl groups.

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1H-benzimidazol-2-yl)phenol

InChI

InChI=1S/C21H16BrN3O2/c1-12-2-5-17-18(8-12)25-21(24-17)16-10-15(4-7-20(16)27)23-11-13-9-14(22)3-6-19(13)26/h2-11,26-27H,1H3,(H,24,25)

InChI Key

CEYIHQNECVLLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)O

Origin of Product

United States

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